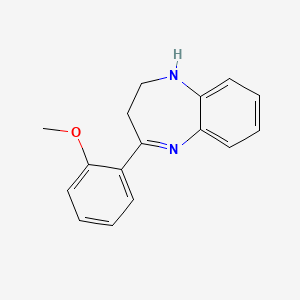

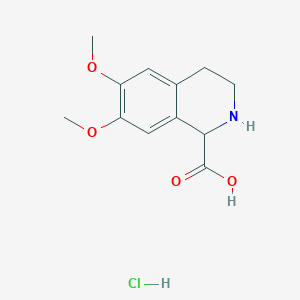

4-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Overview

Description

4-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (4-MPDB) is a synthetic organic compound belonging to the benzodiazepine class of pharmaceuticals. It is a central nervous system (CNS) depressant that is used in a variety of laboratory applications, including research on the biochemical and physiological effects of benzodiazepines. The compound is also used as a tool to study the molecular mechanisms of action of benzodiazepines and to develop new therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Structure

4-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a compound that has been studied for its unique chemical structure and synthesis processes. Researchers have developed various synthesis methods to create benzodiazepine derivatives, focusing on the chemical reactions and conditions that lead to these compounds. For instance, specific substituted benzothiazepine and benzoxazepine derivatives have been synthesized to explore their potential as anticonvulsant agents, showcasing the adaptability of the core benzodiazepine structure for different pharmacological activities (Garg et al., 2010).

Pharmacological Potential

The pharmacological potential of benzodiazepine derivatives, including 4-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, has been a significant area of research. Studies have investigated these compounds for various therapeutic applications, such as their anxiolytic-like properties, memory effects, and potential toxicity. Notably, certain benzodiazepine derivatives have shown promising results in preclinical models, suggesting their potential utility in treating anxiety and related disorders without the sedative effects typically associated with traditional benzodiazepines (Amaghnouje et al., 2021).

Anticonvulsant Activity

Research into the anticonvulsant activity of benzodiazepine derivatives has highlighted their potential in the treatment of epilepsy and seizure disorders. Synthesis and evaluation of new compounds have revealed some derivatives with significant anticonvulsant effects, contributing to the development of novel therapeutic options for epilepsy management. These studies underscore the importance of structural modifications of the benzodiazepine core to enhance efficacy and reduce side effects (Tabatabai et al., 2013).

Corrosion Inhibition

Beyond pharmacological applications, benzodiazepine derivatives have also been explored for their corrosion inhibition properties. Studies have demonstrated that certain benzothiazepine derivatives can effectively protect mild steel in acid mediums, highlighting the versatility of these compounds in industrial applications. The ability of these derivatives to form protective layers on metal surfaces offers potential benefits for corrosion prevention and materials protection (Sasikala et al., 2016).

properties

IUPAC Name |

4-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-16-9-5-2-6-12(16)13-10-11-17-14-7-3-4-8-15(14)18-13/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWACPNUBCRFYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587688 | |

| Record name | 4-(2-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

904815-57-2 | |

| Record name | 4-(2-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate](/img/structure/B1627798.png)

![N-(2-aminoethyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B1627799.png)

![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1627803.png)

![4-[(2-Chlorophenoxy)methyl]piperidine](/img/structure/B1627811.png)

![2-{[3-(Hydroxymethyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B1627813.png)

![2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627819.png)